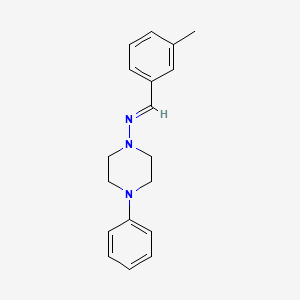

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine

Description

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a phenyl group at the 4-position and a 3-methylbenzylidene moiety at the N-terminus. Structural characterization of such compounds is often performed using X-ray crystallography, with refinement tools like SHELX playing a pivotal role in elucidating molecular geometries .

Properties

IUPAC Name |

(E)-1-(3-methylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-16-6-5-7-17(14-16)15-19-21-12-10-20(11-13-21)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3/b19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCPKBULCCSCOS-XDJHFCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303092-75-3 | |

| Record name | N-(3-METHYLBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3-methylbenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base into the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine, as anticancer agents. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

| Cancer Type | IC50 (μM) | Cell Line |

|---|---|---|

| Breast Cancer | 2.00 | MCF-7 |

| Liver Cancer | 5.00 | HepG2 |

| Prostate Cancer | 3.50 | PC3 |

In a study involving 1,2,3-triazole tethered piperazine derivatives, compounds similar to this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Neuropharmacological Effects

The piperazine ring is often associated with neuropharmacological activity. Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants. The ability of this compound to modulate neurotransmitter systems could lead to therapeutic applications in treating anxiety disorders and depression.

Case Study 1: Hybridization Strategies

A series of hybrid compounds incorporating piperazine and triazole rings were synthesized and tested for their anticancer properties. The study indicated that modifications to the piperazine structure significantly enhanced biological activity against multiple cancer cell lines, suggesting that this compound could serve as a scaffold for developing more potent derivatives .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that substituents on the piperazine nitrogen and the aromatic rings play crucial roles in determining the compound's biological activity. Variations in these regions were shown to influence binding affinity to target proteins involved in cancer progression and neuropharmacological pathways .

Mechanism of Action

The mechanism of action of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is related to cell survival and growth.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 3-methyl substituent in the target compound contrasts with electron-withdrawing groups (e.g., Cl, NO₂) in analogs like , which may alter electronic distribution and reactivity.

- Lipophilicity: Methyl and methoxy groups (e.g., ) generally increase lipophilicity compared to polar nitro or chloro substituents, impacting membrane permeability and bioavailability.

- Steric Effects: Bulky groups (e.g., phenoxy in ) may hinder molecular packing, as evidenced by lower melting points in some analogs (see Section 2.2).

Physicochemical Properties

Melting points (mp) and solubility data are critical for pharmaceutical development.

- 2,6-bis(3-Methylbenzylidene)cyclohexanone : mp 168°C (similar benzylidene substituent; cyclohexanone core vs. piperazine).

- N-(3,4-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine : Methoxy groups likely reduce mp compared to nitro analogs, enhancing solubility in organic solvents.

Biological Activity

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 4-phenylpiperazine and 3-methylbenzaldehyde. The resulting compound features a piperazine ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

This compound exhibits various biological activities, which can be attributed to its interaction with different biological targets. The compound has been studied for its potential as:

- Antiviral Agent : Research indicates that derivatives of piperazine compounds can inhibit viral replication, particularly against HIV-1 and other viruses. The presence of the piperazine moiety enhances the compound's ability to interact with viral proteins .

- Antimicrobial Activity : Several studies have demonstrated that piperazine derivatives possess significant antibacterial and antifungal properties. The compound's structure contributes to its effectiveness against a range of pathogens .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related derivatives:

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Antiviral (HIV-1) | 23 µM | |

| Antibacterial (E. coli) | 18 µM | |

| Antifungal (Candida albicans) | 14 µM | |

| Cytotoxicity (MCF-7) | 5 µM |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of various piperazine derivatives, including this compound, showing promising results against HIV-1 with an EC50 value of 23 µM. This suggests that modifications in the piperazine structure can enhance antiviral potency .

- Antimicrobial Properties : Another investigation focused on the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition with an IC50 value of 18 µM against E. coli. This highlights the potential use of this compound in treating bacterial infections .

- Cytotoxic Effects on Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound exhibits cytotoxic effects with an IC50 value of 5 µM, indicating its potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine, and what characterization techniques are essential for confirming its structure?

Answer:

The compound is synthesized via a condensation reaction between 3-methylbenzaldehyde and 4-phenylpiperazine under mild acidic conditions (e.g., ethanol or methanol with catalytic acetic acid) . Critical characterization techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm the imine bond formation (δ ~8.3 ppm for CH=N) and aromatic proton integration .

- X-ray Crystallography: For unambiguous structural determination; SHELX software is widely used for refining crystallographic data .

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .

Basic: What are the common chemical reactions and stability considerations for this compound under different experimental conditions?

Answer:

Key reactions include:

- Hydrazone Reactivity: The imine group (-CH=N-) participates in nucleophilic additions or cyclization reactions under acidic/basic conditions .

- Metal Complexation: The imine nitrogen and piperazine moiety can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes .

Stability Considerations: - pH Sensitivity: The imine bond is prone to hydrolysis under strongly acidic or basic conditions.

- Light and Oxygen: Store in inert atmospheres (N₂/Ar) and opaque containers to prevent degradation .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or molecular sieves can improve imine formation efficiency .

- Temperature Control: Reflux conditions (70–80°C) balance reaction speed and side-product minimization .

- Purification Methods: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for high-purity isolates .

Advanced: What analytical strategies resolve contradictions in spectral data or crystallographic results?

Answer:

- Cross-Validation: Combine NMR, IR, and MS data to confirm functional groups. For crystallographic discrepancies (e.g., twinned crystals), use SHELXL for robust refinement .

- Dynamic NMR: Resolve conformational ambiguities (e.g., piperazine ring puckering) by variable-temperature studies .

- Computational Validation: Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .

Advanced: How do structural modifications influence biological activity and receptor binding?

Answer:

-

Substituent Effects:

-

Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced: What computational methods predict electronic properties and interaction mechanisms?

Answer:

- Docking Studies: Software like AutoDock Vina models ligand-receptor interactions (e.g., piperazine moiety binding to serotonin receptors) .

- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility over time (e.g., imine bond stability in aqueous media) .

- QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

- Storage: Keep at –20°C in amber vials under argon to prevent oxidation and hydrolysis .

- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Stability Monitoring: Regular HPLC checks to detect degradation products .

Advanced: How to design structure-activity relationship (SAR) studies to explore pharmacological potential?

Answer:

- Systematic Substitution: Synthesize derivatives with varied aryl (e.g., 3,4,5-trimethoxybenzylidene ) or piperazine substituents.

- In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Data Integration: Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.